Iododioxobis(triphenylphosphine)rhenium(V)
Overview
Description
Iododioxobis(triphenylphosphine)rhenium(V) is an organometallic compound with the molecular formula ([ (C_6H_5)_3P]_2ReO_2I). It is known for its violet powder appearance and has a molecular weight of 869.68 g/mol . This compound is widely used as a catalyst in various chemical reactions due to its unique properties.
Preparation Methods
The synthesis of Iododioxobis(triphenylphosphine)rhenium(V) typically involves the reaction of rhenium compounds with triphenylphosphine and iodine. One common method includes the reaction of rhenium(V) oxide with triphenylphosphine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Chemical Reactions Analysis
Iododioxobis(triphenylphosphine)rhenium(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: The iodine atom in the compound can be substituted with other ligands, such as chloride or bromide, under appropriate conditions.
Common reagents used in these reactions include hydrogen, hydrazine, and halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Iododioxobis(triphenylphosphine)rhenium(V) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Iododioxobis(triphenylphosphine)rhenium(V) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhenium center with reactant molecules, stabilizing transition states and intermediates .
Comparison with Similar Compounds
Iododioxobis(triphenylphosphine)rhenium(V) can be compared with other similar compounds, such as:
Trichlorooxobis(triphenylphosphine)rhenium(V): Similar in structure but with chlorine atoms instead of iodine.
Dihydridotetrakis(triphenylphosphine)ruthenium(II): Contains ruthenium instead of rhenium and hydrogen atoms instead of iodine.
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Contains ruthenium and carbonyl groups instead of rhenium and iodine.
The uniqueness of Iododioxobis(triphenylphosphine)rhenium(V) lies in its specific combination of ligands and its ability to catalyze a wide range of reactions with high selectivity and efficiency.
Properties
IUPAC Name |
dioxorhenium;triphenylphosphane;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.HI.2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h2*1-15H;1H;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFRJZWFCARCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Re]=O.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31IO2P2Re | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457478 | |
Record name | Dioxorhenium--triphenylphosphane--hydrogen iodide (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23032-93-1 | |
Record name | Dioxorhenium--triphenylphosphane--hydrogen iodide (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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